Beta-Amyloid (10-20) is a peptide fragment derived from the larger amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment is part of a broader family of amyloid beta peptides, which are known to aggregate and form plaques in the brains of individuals with Alzheimer's disease. The aggregation of these peptides is believed to contribute to neurodegeneration and cognitive decline.
Beta-Amyloid (10-20) is synthesized from amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The specific sequence of Beta-Amyloid (10-20) corresponds to amino acids 10 to 20 of the full-length amyloid beta peptide, predominantly Aβ42, which is the more aggregation-prone isoform associated with Alzheimer's disease.
Beta-Amyloid (10-20) can be classified as a neurotoxic peptide that plays a significant role in the development of amyloid plaques. It falls under the category of misfolded proteins that aggregate in neurodegenerative diseases, particularly Alzheimer's disease.
The synthesis of Beta-Amyloid (10-20) can be achieved through solid-phase peptide synthesis or recombinant DNA technology.
The purification process often involves multiple steps:
Beta-Amyloid (10-20) consists of a sequence of ten amino acids that contributes to its propensity to form beta-sheet structures, which are characteristic of amyloid fibrils. The specific sequence includes hydrophobic residues that facilitate aggregation.
The molecular weight of Beta-Amyloid (10-20) is approximately 1,100 Da. It exhibits a high tendency to aggregate into oligomers and fibrils, which are structurally stable forms that contribute to plaque formation in neural tissue.
Beta-Amyloid (10-20) undergoes several chemical reactions, primarily involving aggregation:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of metal ions. Techniques like thioflavin T assays are used to monitor fibril formation in real-time.
Beta-Amyloid (10-20) exerts its neurotoxic effects primarily through:
Studies have shown that even low concentrations of oligomeric Beta-Amyloid can impair synaptic function and lead to cognitive deficits in animal models.
Characterization techniques such as circular dichroism spectroscopy reveal that Beta-Amyloid (10-20) adopts a random coil structure in solution but transitions to beta-sheet conformation upon aggregation.
Beta-Amyloid (10-20) serves as an important model for studying:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3